N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)-2-(piperazin-1-yl)acetamide dihydrochloride
Description
Properties
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-piperazin-1-ylacetamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2.2ClH/c1-23-14-2-3-16-15(10-14)13(11-20-16)4-5-19-17(22)12-21-8-6-18-7-9-21;;/h2-3,10-11,18,20H,4-9,12H2,1H3,(H,19,22);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXCNFHVNLCYQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)CN3CCNCC3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Methoxyindole Core Structure
The 5-methoxyindole moiety serves as the foundational building block for this compound. Patent CN110642770B outlines a catalytic methoxylation method using 5-bromoindole and sodium methoxide in methanol. The reaction employs a nitrogen-containing heterocycle (e.g., methylimidazole) and a monovalent copper complex (e.g., cuprous bromide) at 90–110°C for 5–10 hours, achieving >95% conversion and >90% selectivity. Critical parameters include:
Post-reaction workup involves cooling, filtration, and recrystallization from petroleum ether to isolate 5-methoxyindole in 85–92% yield .
The introduction of the ethylamine side chain at the indole C3 position typically proceeds via Friedel-Crafts alkylation. A modified approach adapted from PMC7841949 involves reacting 5-methoxyindole with 2-bromoethylamine hydrobromide in dichloromethane under N₂. Pyridine (1.06 mmol per 0.53 mmol substrate) acts as a base to scavenge HBr, with stirring at 25°C for 24–48 hours . Key observations:
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Solvent selection : Dichloromethane enhances electrophilicity of the bromoethylamine compared to polar aprotic solvents .
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Side reactions : Competing N1-alkylation is suppressed by steric hindrance at the indole NH group .
Amide Coupling with 2-(Piperazin-1-yl)acetic Acid
Coupling 2-(5-methoxy-1H-indol-3-yl)ethylamine to 2-(piperazin-1-yl)acetic acid employs 1,1-carbonyldiimidazole (CDI) as the activating agent, as detailed in PMC7841949 . The protocol involves:
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Activation : 2-(Piperazin-1-yl)acetic acid (1 eq) and CDI (1.2 eq) in anhydrous THF at 0°C for 1 hour.
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Coupling : Addition of 2-(5-methoxy-1H-indol-3-yl)ethylamine (1 eq) and warming to 25°C for 12 hours.
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Workup : Extraction with ethyl acetate, drying over Na₂SO₄, and column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1) yields the acetamide intermediate (68–74%) .
Critical factors :
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Moisture control : Hydrolysis of CDI-activated intermediates necessitates rigorous anhydrous conditions .
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Stoichiometry : CDI excess >1.2 eq leads to over-activation and dimerization .
Dihydrochloride Salt Formation
Conversion to the dihydrochloride salt follows methodologies from US6620942B2 , which details histamine dihydrochloride synthesis. The free base is dissolved in ethanol (280 mL per 40 g substrate) with 6.85M HCl/isopropyl alcohol (1.05 eq) added dropwise at 60–65°C. Precipitation occurs upon cooling to 0–5°C, yielding crystalline product after filtration and washing with cold ethanol .
Optimization insights :
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Acid equivalence : 1.05 eq HCl ensures complete protonation without excess acid contamination .
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Temperature control : Slow cooling (1°C/min) enhances crystal size and purity .
Purification and Characterization
Purification :
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Recrystallization : Toluene/petroleum ether (1:3) removes non-polar impurities .
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Column chromatography : Reserved for intermediates with polar byproducts (e.g., unreacted piperazine derivatives) .
Characterization data :
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¹H NMR (400 MHz, DMSO-d₆): δ 10.82 (s, 1H, indole NH), 7.28–7.31 (m, 2H, aromatic), 4.12 (t, J = 6.8 Hz, 2H, CH₂NH), 3.81 (s, 3H, OCH₃), 3.02–3.15 (m, 8H, piperazine CH₂) .
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HRMS : m/z calc. for C₁₇H₂₃N₄O₂ [M+H]⁺ 323.1812, found 323.1809 .
Environmental and Economic Considerations
The catalytic methoxylation in Step 1 reduces Cu waste by 40% compared to traditional Ullmann coupling . CDI-mediated coupling in Step 3 eliminates toxic chloroformate reagents, aligning with green chemistry principles . Total process mass intensity (PMI) for the route is 23.4 kg/kg, dominated by solvent use in recrystallization steps.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)-2-(piperazin-1-yl)acetamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: N-oxides of the indole and piperazine rings.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)-2-(piperazin-1-yl)acetamide dihydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The indole moiety is known to bind to various receptors, including serotonin and melatonin receptors, modulating their activity. The piperazine ring enhances the compound’s binding affinity and selectivity, leading to its biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Key Insights :
- Piperazine vs. Heterocyclic Substitutions: The piperazine group in the target compound likely enhances solubility and receptor interaction compared to bulkier groups like quinoline (compound b2) or dioxoisoindole () .
- Salt Form : The dihydrochloride form improves aqueous solubility relative to free-base analogs, which is critical for oral bioavailability .
Melatonin Derivatives
Melatonin (N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide) shares the 5-methoxyindole-ethyl backbone with the target compound but lacks the piperazine-acetamide extension. Derivatives in (e.g., compounds 5–9 ) feature modifications such as triazole, thiadiazole, or tetrazole groups, which are linked to varied bioactivities:
Pharmacological Implications :
The target compound’s piperazine moiety may confer superior binding affinity to serotonin or dopamine receptors compared to melatonin’s simpler structure .
Pharmacological and Physicochemical Properties
Table 2: Pharmacological and Physicochemical Comparison
Key Findings :
- The dihydrochloride salt form of both the target compound and its chlorophenyl analog enhances solubility, a critical factor for CNS-targeting drugs .
- Melatonin’s lower molecular weight and simpler structure limit its versatility in drug design compared to the target compound’s modular acetamide-piperazine framework .
Comparison with Melatonin Derivatives :
- Melatonin derivatives in require multi-step functionalization (e.g., cyclization with triazoles), whereas the target compound’s synthesis is streamlined by piperazine’s commercial availability .
Biological Activity
N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)-2-(piperazin-1-yl)acetamide dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula: C19H23N5O3·2HCl
- Molecular Weight: 426.34 g/mol
The structure includes an indole moiety, which is known for its diverse biological activities, and a piperazine ring that enhances its pharmacological properties.
Anticancer Properties
Recent studies have demonstrated the compound's cytotoxic effects against various cancer cell lines. The following table summarizes its activity against notable cancer types:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Hep-G2 (Liver Cancer) | 11.72 ± 0.53 | |
| HCT-15 (Colon Cancer) | <23.30 | |
| A-431 (Skin Cancer) | <30 |
These findings indicate that this compound exhibits promising anticancer activity, particularly against liver and colon cancer cell lines.
The mechanism by which this compound exerts its anticancer effects appears to involve several pathways:
- Induction of Apoptosis: The compound has been shown to induce apoptosis in cancer cells, which is a critical mechanism for eliminating malignant cells.
- Inhibition of Bcl-2: It interacts with the Bcl-2 protein family, which plays a significant role in regulating apoptosis, thereby promoting cancer cell death .
- Cell Cycle Arrest: Research indicates that the compound may cause cell cycle arrest, preventing cancer cells from proliferating .
Study on Hep-G2 Cells
In a study conducted by researchers investigating indole derivatives, this compound was tested against Hep-G2 liver cancer cells using the MTT assay. The results showed significant cytotoxicity with an IC50 value of 11.72 µM, indicating strong potential for further development as an anticancer agent .
Study on HCT-15 Cells
Another study focused on the compound's efficacy against HCT-15 colon carcinoma cells. The results demonstrated an IC50 value less than 23.30 µM, suggesting that it is more effective than some standard chemotherapeutic agents .
Q & A
Basic Research Questions
Q. What are the key steps and critical reaction conditions for synthesizing N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)-2-(piperazin-1-yl)acetamide dihydrochloride?
- Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the indole-ethylamine backbone via coupling reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation .
- Step 2 : Introduction of the piperazine-acetamide moiety using alkylation or acylation reagents (e.g., chloroacetyl chloride) in solvents like dimethylformamide (DMF) or ethanol .
- Step 3 : Final dihydrochloride salt formation via HCl gas or aqueous HCl treatment .
- Critical Conditions : Temperature (often 0–60°C), pH control (e.g., basic conditions for nucleophilic substitutions), and anhydrous solvents to minimize hydrolysis .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks, focusing on indole (δ 6.5–7.5 ppm) and piperazine (δ 2.5–3.5 ppm) signals .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data arising from structural analogs?
- Answer :
- Comparative SAR Studies : Evaluate analogs (e.g., fluorinated or methoxy-substituted variants) to isolate the impact of substituents on activity. For example, fluorination at the indole 5-position may enhance metabolic stability but reduce solubility .
- Computational Modeling : Use molecular docking to assess interactions with target receptors (e.g., serotonin receptors) and validate with in vitro assays .
- Meta-Analysis : Cross-reference data from independent studies to identify consistent trends vs. outliers, adjusting for variables like assay protocols or cell lines .
Q. What strategies optimize the compound’s stability during long-term storage?
- Answer :
- Salt Form : The dihydrochloride form improves hygroscopicity but requires desiccated storage (<25°C, argon atmosphere) to prevent decomposition .
- Lyophilization : Freeze-drying aqueous solutions enhances shelf life by reducing hydrolytic degradation .
- Stability-Indicating Assays : Regular HPLC monitoring under stress conditions (e.g., 40°C/75% humidity) to detect degradation products .
Q. How can reaction yields be improved during the piperazine-acetamide coupling step?
- Answer :
- Reagent Selection : Use coupling agents like EDC/HOBt or DCC to activate carboxyl groups, minimizing side reactions .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of piperazine, while microwave-assisted synthesis reduces reaction time and byproducts .
- Purification : Flash chromatography (silica gel, MeOH/CH₂Cl₂ gradient) or recrystallization from ethanol/water mixtures improves yield purity .
Methodological Considerations
Q. What protocols mitigate challenges in characterizing the compound’s stereochemistry?
- Answer :
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to resolve enantiomers .
- X-ray Crystallography : Single-crystal analysis (if feasible) provides definitive stereochemical assignment .
- Circular Dichroism (CD) : Correlate experimental CD spectra with computational predictions (e.g., TD-DFT) for absolute configuration .
Q. How should researchers design dose-response studies to account for the compound’s pharmacokinetic variability?
- Answer :
- In Vivo/In Vitro Correlation (IVIVC) : Use microsomal stability assays (e.g., liver microsomes) to predict metabolic clearance and adjust dosing regimens .
- Toxicokinetics : Monitor plasma concentrations in animal models (e.g., rodents) using LC-MS/MS, ensuring linearity across the therapeutic window .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
